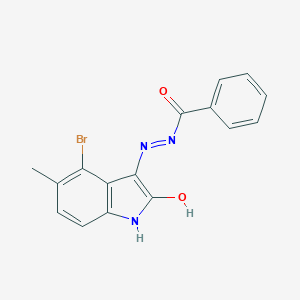![molecular formula C28H27NO7S3 B400346 DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400346.png)
DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(8-(ethyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a multifaceted structure. This compound features a quinoline core, a thioxo group, and a dithiole ring, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Thioxo Group: The thioxo group is introduced via a thionation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Ethyloxy and Phenyloxy Groups: These groups are typically introduced through nucleophilic substitution reactions, where ethyl and phenyl groups are substituted onto the quinoline core.
Formation of the Dithiole Ring: The dithiole ring is formed through a cyclization reaction, often involving sulfur-containing reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(8-(ethyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the thioxo group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Cyclization: Further cyclization reactions can be employed to create additional ring structures or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Cyclization: Catalysts such as Lewis acids or bases, along with sulfur-containing reagents, are used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Dimethyl 2-(8-(ethyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation, through its interactions with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(8-(methyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Dimethyl 2-(8-(propyloxy)-2,2-dimethyl-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
Uniqueness
The uniqueness of DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and specific reactivity profiles.
Propiedades
Fórmula molecular |
C28H27NO7S3 |
|---|---|
Peso molecular |
585.7g/mol |
Nombre IUPAC |
dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H27NO7S3/c1-6-35-18-14-10-13-17-20(27-38-22(25(31)33-4)23(39-27)26(32)34-5)24(37)28(2,3)29(21(17)18)19(30)15-36-16-11-8-7-9-12-16/h7-14H,6,15H2,1-5H3 |
Clave InChI |
NQQLVBDHEMUBAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(heptyloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400263.png)

![2-[2-(4-Cyanobenzoyl)carbohydrazonoyl]phenyl benzenesulfonate](/img/structure/B400266.png)


![2-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B400273.png)

![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B400277.png)



![17-(4-Iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B400282.png)

![N-[4-(methyloxy)phenyl]-2-{5-[5-({[4-(methyloxy)phenyl]amino}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]naphthalen-1-yl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B400285.png)
